11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16658722
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2
SMILES:
Molecular Formula: C20H34O5
Molecular Weight: 363.5 g/mol

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9

CAS No.:

Cat. No.: VC16658722

Molecular Formula: C20H34O5

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

11|A-13,14-dihydro-15-keto Prostaglandin F2|A-d9 -

Specification

Molecular Formula C20H34O5
Molecular Weight 363.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-(5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooctyl)cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19+/m1/s1/i1D3,2D2,3D2,6D2
Standard InChI Key VKTIONYPMSCHQI-SCKSEUPPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)CC[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Canonical SMILES CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O

Introduction

Chemical Structure and Isotopic Labeling

Molecular Configuration

The compound retains the core structure of PGFM, featuring a cyclopentane ring with hydroxyl and ketone functional groups. The deuterium atoms are strategically incorporated at positions resistant to metabolic exchange, typically on the carboxyl side chain and adjacent carbons. This labeling minimizes isotopic interference during mass spectrometric analysis while preserving the molecule’s chromatographic behavior .

Table 1: Structural Features of 11β-13,14-Dihydro-15-Keto Prostaglandin F2α-d9

FeatureDescription
Molecular FormulaC₂₀H₂₅D₉O₅
Deuterium PositionsCarbons 3, 4, 5, 6, 7, 8, 12, 13, 14 (non-exchangeable sites)
Key Functional Groups15-keto, 11β-hydroxyl, 13,14-dihydro saturation

Biosynthesis and Synthetic Routes

Endogenous Formation

PGFM is synthesized via sequential enzymatic modifications of PGF2α:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Oxidizes the 15-hydroxy group to a ketone.

  • Prostaglandin Δ13-Reductase: Reduces the 13,14-double bond, yielding the dihydro-keto structure .

Laboratory Synthesis

The deuterated analog is produced through semi-synthetic routes:

  • Precursor Derivatization: PGF2α is enzymatically converted to PGFM using 15-PGDH and Δ13-reductase.

  • Deuterium Incorporation: Catalytic deuteration or chemical exchange under controlled pH and temperature ensures site-specific labeling. Industrial-scale synthesis remains proprietary, though enzymatic methods dominate due to stereochemical precision .

Analytical Applications in Mass Spectrometry

Role as an Internal Standard

The compound’s isotopic signature (mass shift of +9 Da) allows discrimination from endogenous PGFM in LC-MS/MS workflows. Key parameters include:

  • Ionization: Negative electrospray ionization (ESI) optimizes detection.

  • Fragmentation: Precursor ion m/z 369.3 → product ion m/z 271.2 at 18 eV collision energy.

  • Chromatography: C18 columns with acetonitrile/0.1% formic acid gradients resolve isobaric interferences .

Table 2: Optimized LC-MS/MS Parameters

ParameterSetting
Ionization ModeNegative ESI
Precursor Ion (m/z)369.3
Product Ion (m/z)271.2
Collision Energy18 eV
ColumnC18 (2.1 × 50 mm, 1.7 µm)

Biological and Pathophysiological Relevance

Reproductive Physiology

PGF2α and its metabolites regulate luteolysis and uterine contractions. In microminipigs, exogenous PGF2α administration shortened estrous intervals by 54%, correlating with corpus luteum regression . The deuterated analog enables precise measurement of PGFM fluctuations during ovarian cycles.

Inflammatory and Metabolic Pathways

Isoprostanes like PGFM are biomarkers of oxidative stress. Non-enzymatic peroxidation of arachidonic acid generates isomers with cis-oriented side chains, distinguishable from enzymatic prostaglandins via chiral chromatography .

Comparative Analysis with Prostaglandin Metabolites

Stability and Specificity

  • Deuterated vs. Non-Deuterated PGFM: The d9 analog exhibits 98% stability over 72 hours at -80°C, versus 63% for non-deuterated PGFM in plasma.

  • Cross-Reactivity: Immunoassays for PGFM show 12% cross-reactivity with 15-keto-PGE2, necessitating LC-MS/MS validation .

Table 3: Biomarker Performance in Disease Models

Biomarker PanelDisease ContextAUROC
dhk PGD2 + 20-COOH AANASH vs. NAFL1.00
11,12-diHETrENAFL vs. Healthy Controls0.97

Methodological Considerations

Sample Preparation

  • Solid-Phase Extraction (SPE): C8 cartridges achieve 85% recovery from serum.

  • Storage: Aliquot in methyl acetate at -80°C prevents hydrolysis (<2% degradation/month).

Data Validation

  • Matrix Effects: Post-column infusion assays quantify ion suppression (<15% in plasma).

  • Inter-laboratory Reproducibility: Coefficient of variation (CV) <8% across six labs using shared protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator